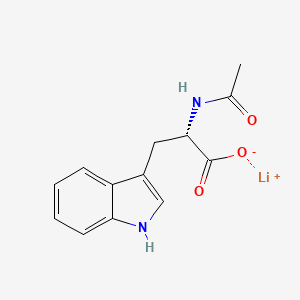

Lithium N-acetyl-L-tryptophanate

Beschreibung

Lithium N-acetyl-L-tryptophanate is a lithium salt of N-acetyl-L-tryptophan (N-AcTrp), a derivative of the essential amino acid L-tryptophan. The compound is characterized by its molecular formula $ \text{C}{13}\text{H}{14}\text{N}2\text{O}3\cdot\text{Li} $ and CAS number 1218-34-4 (for the base compound, N-acetyl-L-tryptophan) . It is primarily utilized as a stabilizer in pharmaceutical formulations, particularly in albumin products, to prevent protein denaturation and oxidation during processes like pasteurization . The lithium counterion may enhance solubility or ionic stability, though most studies focus on the biochemical role of the N-acetyl-L-tryptophan moiety.

N-AcTrp functions by binding to human serum albumin (HSA), shielding it from heat- and oxidative stress-induced damage. Its mechanism involves occupying specific binding sites on HSA, thereby reducing conformational changes and oxidation of methionine and tryptophan residues . The compound is regulated under pharmacopeial standards (e.g., Chinese Pharmacopoeia) for quality control in amino acid infusion solutions .

Eigenschaften

CAS-Nummer |

60780-06-5 |

|---|---|

Molekularformel |

C13H13LiN2O3 |

Molekulargewicht |

252.2 g/mol |

IUPAC-Name |

lithium;(2S)-2-acetamido-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14N2O3.Li/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |

InChI-Schlüssel |

RIZPTOKEAKNELZ-YDALLXLXSA-M |

Isomerische SMILES |

[Li+].CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-] |

Kanonische SMILES |

[Li+].CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lithium-N-Acetyl-L-Tryptophanat beinhaltet typischerweise die Reaktion von N-Acetyl-L-Tryptophan mit einem Lithiumsalz. Der Prozess beginnt mit der Acetylierung von L-Tryptophan zur Bildung von N-Acetyl-L-Tryptophan. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Lithiumhydroxid oder Lithiumcarbonat umgesetzt, um Lithium-N-Acetyl-L-Tryptophanat zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Lithium-N-Acetyl-L-Tryptophanat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittelwahl, werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lithium-N-Acetyl-L-Tryptophanat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Verbindung in reduzierte Formen umwandeln, was möglicherweise ihre biologische Aktivität verändert.

Substitution: Substitutionsreaktionen können an den Acetyl- oder Tryptophan-Einheiten auftreten, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Tryptophanderivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen können zu einer Vielzahl neuer Derivate mit möglicherweise einzigartigen Eigenschaften führen .

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Lithium salts, including Lithium N-acetyl-L-tryptophanate, have been widely studied for their neuroprotective effects. Research indicates that lithium can modulate neurotransmitter systems and has been used in the treatment of various psychiatric disorders such as bipolar disorder and depression.

- Mechanism of Action : Lithium is known to inhibit inositol monophosphatase, leading to decreased levels of inositol, which is crucial for phosphoinositol-mediated intracellular signaling. This action can stabilize mood and reduce the frequency of manic episodes in bipolar disorder patients .

- Case Studies : A study highlighted the efficacy of lithium in treating treatment-resistant obsessive-compulsive disorder (OCD), suggesting that lithium's modulation of serotonin pathways may enhance therapeutic outcomes when combined with traditional SSRIs (selective serotonin reuptake inhibitors) .

Mood Stabilization

This compound has shown promise as a mood stabilizer due to its effects on neurotransmitter regulation and neuroprotection.

- Clinical Evidence : Lithium is one of the oldest and most effective treatments for mood disorders. Its use in stabilizing mood swings in bipolar disorder has been extensively documented, with many studies showing significant reductions in manic and depressive episodes .

- Pharmacokinetics : The compound's pharmacokinetic profile allows for sustained therapeutic levels with reduced peak concentrations, potentially improving patient compliance and minimizing side effects associated with traditional lithium formulations .

Metabolic Implications

Research has also explored the role of lithium compounds in metabolic processes, particularly concerning tryptophan metabolism.

- Tryptophan and Serotonin : Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Lithium's interaction with tryptophan metabolism may enhance serotonin synthesis, contributing to its antidepressant effects .

- Studies on Metabolism : Investigations into tryptophan metabolites have shown altered interactions in patients with central nervous system diseases. This indicates that lithium's modulation of tryptophan metabolism could play a role in its therapeutic effects .

Pharmacological Properties

The pharmacological properties of this compound suggest potential applications beyond mood stabilization.

- Anti-inflammatory Effects : Some studies indicate that lithium may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by neuroinflammation .

- Neuroprotective Effects : The compound may also offer neuroprotective benefits by promoting neuronal survival and function, particularly under stress conditions associated with neurodegenerative diseases .

Comparative Data Table

Wirkmechanismus

The mechanism of action of Lithium N-acetyl-L-tryptophanate involves multiple pathways:

Oxidative Stress Modulation: The compound neutralizes oxidative stress by enhancing antioxidant enzyme activities, such as catalase, superoxide dismutase, and glutathione peroxidase.

Mitochondrial Protection: It helps maintain mitochondrial membrane integrity and prevents mitochondrial disruption, thereby protecting cells from apoptosis.

Neuroprotection: This compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- N-AcMet outperforms N-AcTrp in mitigating oxidative damage to HSA, particularly in preventing methionine sulfoxide formation, a marker of post-translational oxidation .

Industrial and Regulatory Considerations

- N-AcTrp : Widely adopted in commercial albumin preparations due to historical use but faces regulatory scrutiny due to safety risks .

- N-AcMet : Emerging as a preferred alternative, with studies advocating for its adoption in next-generation albumin products .

- Lithium Sourcing : Lithium compounds (e.g., carbonate, hydroxide) are classified as critical raw materials in the EU, highlighting supply-chain vulnerabilities .

Biologische Aktivität

Lithium N-acetyl-L-tryptophanate (Li-NAT) is a compound that combines lithium, a well-known mood stabilizer, with N-acetyl-L-tryptophan, a derivative of the essential amino acid tryptophan. This article explores the biological activity of Li-NAT, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

-

Inhibition of Tryptophan Catabolism

- Li-NAT has been shown to inhibit the inflammatory kynurenine pathway in microglia, which is significant because this pathway is often activated during neuroinflammation. By reducing the activity of indoleamine-2,3-dioxygenase (IDO1), Li-NAT can potentially enhance serotonin availability in the brain, which is crucial for mood regulation .

- The compound's interaction with glycogen synthase kinase 3 beta (GSK3β) is also notable. Lithium's ability to inhibit GSK3β has been linked to various neuroprotective effects, including modulation of synaptic plasticity and reduction of neuroinflammation .

- Enhancement of Serotonergic Function

Therapeutic Potential

Li-NAT may offer several therapeutic benefits:

- Mood Stabilization : The combination of lithium and tryptophan derivatives can enhance the antidepressant effects in patients with mood disorders. Clinical studies indicate that Li-NAT may be particularly effective for treatment-resistant depression due to its dual action on serotonin pathways and neuroinflammation .

- Neuroprotection : By mitigating neuroinflammatory processes and enhancing mitochondrial function, Li-NAT could serve as a protective agent against neurodegenerative diseases .

Case Studies

Several studies have investigated the efficacy of lithium in combination with tryptophan or its derivatives:

- A double-blind study involving patients with bipolar disorder showed that those receiving lithium combined with L-tryptophan experienced significantly greater mood improvements compared to those receiving lithium alone. This suggests a synergistic effect that warrants further investigation into Li-NAT .

- Research focusing on tryptophan depletion in lithium-stabilized patients indicated that while serotonergic function was reduced, no significant mood changes were observed, suggesting that lithium's mood-stabilizing effects might be independent of short-term serotonin availability .

Data Table: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing Lithium N-acetyl-L-tryptophanate in biochemical studies?

- Methodological Answer : Characterization typically involves:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, detection at 280 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode, with reference to NIST Standard Reference Data for ion clustering and binding energy validation .

- UV-Vis Spectroscopy : Quantify absorbance at 280 nm (aromatic indole group) with a molar extinction coefficient of 5,600 M⁻¹cm⁻¹ .

Q. How does this compound stabilize proteins like human serum albumin (HSA)?

- Methodological Answer : The compound acts via:

- Hydrophobic Interactions : The acetylated tryptophan side chain binds to HSA’s hydrophobic pockets, reducing conformational flexibility under heat stress .

- Antioxidant Activity : Scavenges reactive oxygen species (ROS) by donating electrons from the indole ring, confirmed via thiobarbituric acid reactive substances (TBARS) assay .

- Comparative Studies : Use circular dichroism (CD) spectroscopy to compare thermal denaturation profiles of HSA with/without the stabilizer .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the antioxidant efficacy of this compound in vitro?

- Methodological Answer :

- Controls : Include positive controls (e.g., Trolox) and negative controls (untreated HSA).

- Stress Conditions : Expose HSA to 65°C for 1 hour or 1 mM H₂O₂ for oxidative stress, then measure aggregation via dynamic light scattering (DLS) .

- Replicates : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .

- Table : Example experimental setup:

| Parameter | Condition | Measurement Tool |

|---|---|---|

| Thermal Stress | 65°C, 1 hour | CD Spectroscopy |

| Oxidative Stress | 1 mM H₂O₂, 24 hours | TBARS Assay |

| Aggregation Analysis | DLS at 633 nm laser wavelength | Zeta Potential Analyzer |

Q. How can researchers resolve contradictions in reported stability data of this compound under varying pH conditions?

- Methodological Answer :

- Systematic pH Titration : Conduct stability assays across pH 5.0–9.0 using phosphate/citrate buffers, monitoring degradation via HPLC peak area reduction .

- Data Reconciliation : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., ionic strength, buffer composition) .

- Replication : Cross-validate findings in independent labs using standardized protocols from NIH guidelines .

Q. What are the limitations of using this compound in long-term protein storage studies?

- Methodological Answer :

- Photodegradation Risk : Perform accelerated stability testing under UV light (254 nm) to quantify tryptophan oxidation products via LC-MS .

- Lithium Interference : Use atomic absorption spectroscopy to monitor lithium ion leaching into protein solutions over time .

- Alternative Stabilizers : Compare with N-acetyl-L-methionine, which shows superior oxidative stability in head-to-head studies .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound on protein stability?

- Methodological Answer :

- Dose-Response Curves : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.

- EC50 Calculation : Determine half-maximal effective concentration via nonlinear regression, reporting 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test to exclude outliers, ensuring normality via Shapiro-Wilk test .

Q. What validation techniques confirm the binding site of this compound on HSA?

- Methodological Answer :

- X-ray Crystallography : Resolve HSA-stabilizer co-crystals at 2.0 Å resolution (PDB deposition recommended) .

- Competitive Binding Assays : Use site-specific probes (e.g., warfarin for Sudlow site I) to quantify displacement via fluorescence quenching .

Ethical & Reporting Standards

Q. How to align preclinical studies on this compound with NIH reporting guidelines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.